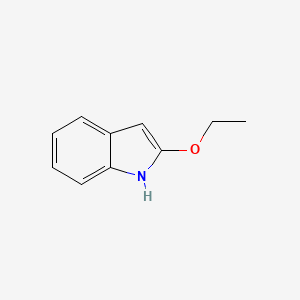

2-Ethoxy-1H-indole

Description

BenchChem offers high-quality 2-Ethoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEJIEFLJHCIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484559 | |

| Record name | 1H-Indole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-27-4 | |

| Record name | 1H-Indole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of 2-Ethoxy-1H-indole and its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The indole nucleus, a cornerstone of medicinal chemistry, has long been recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in the pursuit of novel therapeutics. Within the expansive family of indole derivatives, those bearing alkoxy substituents have garnered significant attention for their potential to modulate and enhance pharmacological activity. This technical guide delves into the burgeoning field of 2-ethoxy-1H-indole and its derivatives, offering a comprehensive exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates for next-generation pharmaceuticals. While the broader class of indole derivatives has been extensively studied, this guide will specifically illuminate the unique contributions and therapeutic prospects of the 2-ethoxy substitution, providing researchers, scientists, and drug development professionals with a vital resource to navigate and innovate in this exciting area of research.

I. The Synthetic Landscape: Crafting the 2-Ethoxy-1H-indole Core

The strategic placement of an ethoxy group at the C2-position of the indole ring can profoundly influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins. The synthesis of these derivatives often begins with the construction of the core indole scaffold, followed by the introduction of the 2-ethoxy group.

A. Foundational Synthetic Strategies

Classical indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, remain fundamental to the creation of the indole nucleus. The choice of starting materials is crucial and often dictates the subsequent functionalization strategy. For instance, the Fischer indole synthesis, a robust and versatile method, can be employed to construct the indole ring from a phenylhydrazine and an appropriate ketone or aldehyde.

A common precursor for introducing the 2-ethoxy functionality is through the corresponding 2-oxoindole (oxindole) or by leveraging a 2-unsubstituted indole.

B. Protocol: Synthesis of Ethyl 2-Indolecarboxylate as a Key Intermediate

A versatile intermediate for accessing a variety of 2-substituted indoles, including 2-ethoxy derivatives, is ethyl 2-indolecarboxylate. A representative synthetic protocol is outlined below:

Step 1: Fischer Indole Synthesis of Ethyl 2-Indolecarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

This protocol provides a reliable method for the gram-scale synthesis of the key ethyl 2-indolecarboxylate intermediate, which can then be further modified to introduce the desired ethoxy functionality or other derivatives.

II. Anticancer Activity: A Promising Frontier for 2-Ethoxyindole Derivatives

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[3][4] The introduction of a 2-ethoxy group can modulate this activity, potentially enhancing efficacy and selectivity.

While direct studies on the anticancer properties of 2-ethoxy-1H-indole itself are limited, research on closely related 2-alkoxyindole derivatives provides compelling evidence of their potential. For instance, a study on indole-3-glyoxylamides revealed that the substitution of a para-methoxy group with an ethoxy group was well-tolerated, resulting in only a two-fold increase in the LC50 value, indicating a retained and potentially tunable cytotoxic effect.[5]

Furthermore, complex derivatives incorporating an ethoxycarbonyl group at a position adjacent to the indole nitrogen have shown significant cytotoxic effects against various human tumor cell lines, including ovarian (SK-OV-3) and central nervous system (XF498) cancer cell lines, with some derivatives exhibiting greater potency than the established anticancer drug etoposide.[6]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

Indole derivatives exert their anticancer effects through a multitude of mechanisms, including:

-

Tubulin Polymerization Inhibition: Many indole compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Kinase Inhibition: The indole nucleus serves as a scaffold for the design of potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

The 2-ethoxy substitution can influence these mechanisms by altering the compound's binding affinity to target proteins or by modifying its cellular uptake and distribution.

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of novel 2-ethoxy-1H-indole derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, is employed.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

This protocol provides a quantitative measure of the cytotoxic activity of the synthesized compounds and allows for the comparison of their potency.

III. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Indole derivatives have emerged as a promising class of neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[7][8]

The introduction of alkoxy groups, including ethoxy, can enhance the neuroprotective profile of indole compounds. For example, studies on stobadine, a pyrido[4,3-b]indole derivative, have shown that alkoxycarbonyl substitutions can lead to new derivatives with improved neuroprotective and antioxidant effects.[9]

A. Key Neuroprotective Mechanisms

The neuroprotective effects of indole derivatives are attributed to their ability to:

-

Scavenge Reactive Oxygen Species (ROS): Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The electron-rich indole nucleus can effectively neutralize harmful free radicals.

-

Inhibit Amyloid-β Aggregation: The accumulation of amyloid-β plaques is a hallmark of Alzheimer's disease. Certain indole derivatives can interfere with the aggregation process.

-

Modulate Inflammatory Pathways: Chronic neuroinflammation plays a critical role in the progression of neurodegeneration. Indole compounds can suppress the production of pro-inflammatory mediators.[10]

B. Experimental Workflow: Assessing Neuroprotective Activity

A typical workflow to evaluate the neuroprotective potential of 2-ethoxy-1H-indole derivatives is as follows:

Figure 1: Workflow for evaluating the neuroprotective effects of 2-ethoxyindole derivatives.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of an indole-based nonsteroidal anti-inflammatory drug (NSAID).[11]

The 2-alkoxy substitution pattern has been explored to develop novel anti-inflammatory agents with improved efficacy and reduced side effects. Methoxy-substituted indole derivatives have shown significant anti-inflammatory activity, suggesting that the ethoxy counterpart could also possess valuable properties.[11]

A. Targeting Inflammatory Pathways

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

-

5-Lipoxygenase (5-LOX): Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[12]

B. Experimental Protocol: Carrageenan-Induced Paw Edema Assay

A standard in vivo model to assess the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema test in rodents.[13]

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay provides a reliable in vivo assessment of the anti-inflammatory potential of 2-ethoxy-1H-indole derivatives.

V. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[14][15]

While specific data on 2-ethoxy-1H-indole is emerging, the general antimicrobial potential of the indole scaffold is well-documented. The lipophilic nature of the ethoxy group may enhance the ability of these compounds to penetrate microbial cell membranes, a crucial step for exerting their antimicrobial effects.

A. Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity of 2-ethoxy-1H-indole derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Parameter | Description | Typical Method |

| MIC | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Broth microdilution or agar dilution method. |

| MBC/MFC | The lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus. | Subculturing from the MIC assay onto fresh agar plates. |

Table 1: Key parameters for quantifying antimicrobial activity.

B. Signaling Pathway: Disruption of Bacterial Quorum Sensing

Figure 2: Potential mechanism of action of 2-ethoxyindole derivatives via inhibition of bacterial quorum sensing.

VI. Conclusion and Future Directions

The exploration of 2-ethoxy-1H-indole and its derivatives represents a promising and largely untapped area of medicinal chemistry. The foundational knowledge of the biological activities of the broader indole class, coupled with the unique physicochemical properties imparted by the 2-ethoxy group, provides a strong rationale for the continued investigation of these compounds.

Future research should focus on:

-

Systematic Synthesis and Screening: The development of diverse libraries of 2-ethoxy-1H-indole derivatives and their systematic evaluation in a range of biological assays is crucial to elucidate structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by the most potent compounds will be essential for their rational optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community can unlock the full therapeutic potential of 2-ethoxy-1H-indole and its derivatives, paving the way for the development of novel and effective treatments for a multitude of human diseases.

References

- A complete list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and cytotoxicity evaluation of 2-amino- and 2-hidroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic & Synthetic Horizons of 2-Ethoxy-1H-indole

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to explore the chemical biology, synthetic utility, and therapeutic translation of the 2-ethoxyindole scaffold.

Executive Summary: The Enol Ether Advantage

2-Ethoxy-1H-indole (CAS: 1009-27-4) represents a unique chemical space within the "privileged" indole class. Unlike the thermodynamically stable 2-alkyl or 2-aryl indoles, 2-ethoxyindole functions as a cyclic imidate (lactim ether) . It exists at the reactive interface between the aromatic indole and the carbonyl-containing oxindole (indolin-2-one).

For the drug developer, this molecule is not merely a passive ligand but a high-energy synthetic platform . Its value lies in three distinct therapeutic vectors:

-

Pharmacophore Precursor: It serves as a highly reactive electrophile for generating 2-aminoindoles (CK2 and 5-LO inhibitors) under mild conditions.

-

Scaffold Fusion: It enables the rapid construction of tetracyclic indolo[2,3-b]quinolines (DNA intercalators) via annulation.

-

Metabolic Probe: As a metabolite identified in probiotic yeast (S. boulardii), it offers a novel chemical probe for understanding gut-microbiome signaling.

Chemical Integrity & The Tautomeric Challenge

To work with 2-ethoxyindole, one must master its stability profile. It is the O-ethyl ether of oxindole.

The Stability Spectrum

-

Hydrolysis: In acidic aqueous media, it hydrolyzes rapidly to oxindole (indolin-2-one).

-

Oxidation: Unlike 2-aminoindoles (which auto-oxidize rapidly in air), 2-ethoxyindole is moderately stable but will slowly oxidize to indirubin (a potent CDK inhibitor) upon prolonged exposure to air/light.[1]

-

Reactivity: The C2-ethoxy group acts as a "pseudo-leaving group," making the C2 position highly electrophilic toward amines and carbon nucleophiles.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of 2-ethoxyindole, highlighting its role as a central hub for accessing distinct bioactive scaffolds.

Figure 1: Divergent synthesis and degradation pathways of the 2-ethoxyindole scaffold. Green paths indicate constructive therapeutic synthesis; red paths indicate degradation or metabolic conversion.

Therapeutic Applications & Mechanisms[2][3][4][5]

Synthesis of 2-Aminoindole Kinase Inhibitors

The most direct high-value application is the conversion of 2-ethoxyindole into 2-aminoindoles .

-

Target: Casein Kinase 2 (CK2) and 5-Lipoxygenase (5-LO).[2]

-

Mechanism: The ethoxy group at C2 is displaced by amines. This is superior to using 2-chloroindoles (which are less stable) or 2-aminoindole tautomers (which are difficult to isolate).

-

Therapeutic Relevance: 2-Aminoindoles are potent inhibitors of CK2, a kinase upregulated in various cancers (prostate, lung). They also inhibit 5-LO, blocking leukotriene biosynthesis in asthma and inflammation pathways.

Accessing the Indoloquinoline "Cryptolepine" Class

2-Ethoxyindole serves as a "masked" indole nucleophile/electrophile pair for constructing tetracyclic alkaloids.

-

Target: DNA Intercalation and Plasmodium falciparum (Malaria).

-

Mechanism: Reacting 2-ethoxyindole with o-aminoaldehydes or anthranils allows for the rapid assembly of the indolo[2,3-b]quinoline core.

-

Advantage: This method avoids the harsh conditions required for traditional cryptolepine synthesis, preserving sensitive functional groups required for reducing cytotoxicity.

The Probiotic Metabolite Connection

Recent metabolomic profiling of Saccharomyces boulardii (a probiotic yeast) identified 2-ethoxyindole as a differentially upregulated metabolite compared to S. cerevisiae.[3]

-

Hypothesis: It may act as a signaling molecule or an indole-scavenging byproduct that modulates gut inflammation.

-

Application: Use as a biomarker for probiotic efficacy or as a lead for "postbiotic" supplement development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Ethoxy-1H-indole (The Meerwein Method)

Rationale: Direct alkylation of oxindole with ethyl halides often leads to N-alkylation or C3-alkylation. The use of a hard alkylating agent (triethyloxonium salt) favors O-alkylation to form the lactim ether.

Reagents:

-

Oxindole (Indolin-2-one)

-

Triethyloxonium tetrafluoroborate (Et₃OBF₄)

-

Dichloromethane (DCM), anhydrous

-

Potassium carbonate (aq)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve Oxindole (1.33 g, 10 mmol) in anhydrous DCM (40 mL).

-

Alkylation: Cool to 0°C. Add Triethyloxonium tetrafluoroborate (1.90 g, 10 mmol) in one portion.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 12 hours. Checkpoint: The solution should remain clear or turn slightly yellow.

-

Quench: Pour the reaction mixture into an ice-cold saturated NaHCO₃ solution (50 mL). Critical: Do this quickly to minimize acid-catalyzed hydrolysis back to oxindole.

-

Extraction: Extract immediately with DCM (3 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄. Evaporate solvent in vacuo at <30°C.

-

Storage: The product (2-ethoxyindole) is a low-melting solid/oil. Store at -20°C under Argon. Do not chromatography on silica gel unless neutralized with 1% Et₃N, as silica acidity causes hydrolysis.

Protocol B: Conversion to 2-Piperidino-1H-indole (Kinase Inhibitor Scaffold)

Rationale: Demonstrates the "leaving group" ability of the ethoxy moiety.

Step-by-Step:

-

Dissolve 2-Ethoxy-1H-indole (161 mg, 1 mmol) in neat Piperidine (2 mL).

-

Reflux at 100°C for 4 hours under Nitrogen.

-

Monitor by TLC (The ethoxyindole spot will disappear; a more polar amine spot appears).

-

Remove excess piperidine under reduced pressure.

-

Recrystallize the residue from Ethanol/Water to obtain the 2-piperidinoindole hydrobromide (if treated with HBr) or free base.

Comparative Data: 2-Substituted Indole Reactivity

| Substituent at C2 | Electronic Nature | Stability (Air/Acid) | Primary Therapeutic Application |

| -H (Indole) | Neutral | High / High | General scaffold (Tryptophan, etc.) |

| -OEt (2-Ethoxy) | Lactim Ether | Mod / Low | Precursor to 2-aminoindoles; Annulation |

| -NH₂ (2-Amino) | Tautomeric Amine | Low / Mod | Kinase inhibition (CK2); often trapped as amide |

| =O (Oxindole) | Amide (Lactam) | High / High | Angiogenesis inhibitors (e.g., Sunitinib) |

| -SEt (2-Thio) | Thioether | High / High | Oxidation to sulfoxides; less reactive |

References

-

Biosynth. (2024). 2-Ethoxy-1H-indole Product Specification and CAS 1009-27-4 Data. Retrieved from

-

Yamada, K., et al. (2021).[2] "Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles." Journal of Organic Chemistry. (Demonstrates the use of 2-ethoxyindole as a reference substrate and precursor). Retrieved from

-

Somei, M., et al. (1999). "Syntheses of 1-Hydroxyindoles and Their Antithrombotic Activities." Heterocycles. (Discusses 2-ethoxyindole as a synthetic intermediate for hydroxyindoles). Retrieved from

-

Offei-Abrokwa, D., et al. (2025). "Synthesis, Cytotoxicity, and Antiplasmodial Activity of New Neocryptolepine Derivatives." ResearchGate. (Contextualizes the indoloquinoline scaffold derived from activated indoles). Retrieved from

-

Patel, K., et al. (2020). "Metabolic Profiling of Saccharomyces boulardii." Justia Patents / Scientific Reports. (Identifies 2-ethoxyindole as a unique yeast metabolite). Retrieved from

Sources

An In-Depth Technical Guide: In Silico Screening of 2-Ethoxy-1H-indole for Novel Drug Discovery

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Among these, 2-Ethoxy-1H-indole presents a compelling starting point for drug discovery, with preliminary studies in animal models indicating its potential as an analgesic and anti-inflammatory agent, as well as showing efficacy in models of Parkinson's disease.[5] To rationally explore its therapeutic potential, this guide details a comprehensive in silico screening workflow. By leveraging computational techniques, we can rapidly and cost-effectively identify and prioritize novel derivatives of 2-Ethoxy-1H-indole with high potential for clinical translation.[6][7] This whitepaper provides a strategic, multi-phase computational cascade—from target identification and virtual screening to ADMET profiling and molecular dynamics—designed to de-risk and accelerate the early stages of drug development.

The Strategic Imperative for In Silico Screening

The Indole Moiety: A Foundation for Pharmacological Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif that mimics peptide structures, enabling it to bind reversibly to a wide array of enzymes and receptors.[1] This versatility has made it a focal point for the development of drugs across numerous therapeutic areas.[1][4] Natural products like the anticancer agent vinblastine and the neurotransmitter serotonin feature the indole core, underscoring its profound biological relevance. The inherent bioactivity of this scaffold provides a strong rationale for using indole derivatives as foundational structures in drug discovery campaigns.

2-Ethoxy-1H-indole: A Promising Lead Candidate

2-Ethoxy-1H-indole is a synthetic derivative that has shown promising, albeit preclinical, biological effects.[5] Its demonstrated analgesic and anti-inflammatory properties suggest potential interactions with targets in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.[5][8] The goal of an in silico campaign is to translate these initial findings into testable hypotheses by identifying the specific protein targets through which 2-Ethoxy-1H-indole may exert its effects and to discover derivatives with enhanced potency and drug-like properties.

The Rationale for a Computational Approach

Traditional drug discovery relies on high-throughput screening (HTS) of massive compound libraries, an expensive and time-consuming process. In silico drug discovery offers a powerful alternative, using computational models to simulate molecular interactions and predict drug properties before any physical experiments are conducted.[7] This approach allows for the rapid filtration of enormous virtual libraries to identify a manageable number of high-potential candidates for synthesis and testing, thereby saving significant time and resources.[6][9]

A Multi-Phase In Silico Screening Workflow

To systematically investigate 2-Ethoxy-1H-indole, we employ a phased computational strategy. This screening cascade is designed to progressively enrich a virtual compound library for molecules with a high probability of biological activity and favorable drug-like characteristics. Each phase acts as a filter, with increasing computational rigor applied to a decreasing number of candidate compounds.

Caption: The four-phase in silico drug discovery workflow.

Phase 1: Target Identification and Preparation

The success of any structure-based drug design project hinges on the selection and preparation of a high-quality biological target structure.

Hypothesis-Driven Target Selection

Given the reported anti-inflammatory activity of 2-Ethoxy-1H-indole and its derivatives, Cyclooxygenase-2 (COX-2) is a logical and well-validated therapeutic target.[5][8] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. For the purpose of this guide, we will proceed with human COX-2 as our primary target.

Sourcing and Validating Target Structures

Experimentally determined 3D structures of protein targets are essential. The primary resource for these structures is the RCSB Protein Data Bank (PDB).[10]

-

Causality: We select a high-resolution crystal structure of COX-2 co-crystallized with a known inhibitor (e.g., PDB ID: 5IKR). This is critical because a ligand-bound (holo) structure provides an experimentally validated conformation of the active site, which is more relevant for docking than an unbound (apo) structure.

Protocol: Target Protein Preparation

The raw PDB file is not immediately suitable for docking and requires careful preparation to ensure chemical and structural correctness.[11]

-

Obtain Structure: Download the PDB file (e.g., 5IKR) from the RCSB PDB database.[10]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This step ensures that the docking algorithm is not influenced by molecules that are not part of the target protein itself.

-

Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add hydrogens to the protein structure using molecular modeling software (e.g., AutoDock Tools, Chimera). This is a crucial step as hydrogen bonds are key drivers of protein-ligand interactions.

-

Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. Accurate charge distribution is vital for calculating the electrostatic component of the binding energy.

-

Create PDBQT File: Convert the cleaned, hydrogen-added, and charge-assigned PDB file into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the protein's flexible sidechains, if any are being considered.

Phase 2: Ligand and Virtual Library Preparation

With a prepared target, the next step is to prepare the "key" (the ligand) and a library of related keys to test against the "lock" (the protein).

Preparing the Seed Molecule: 2-Ethoxy-1H-indole

The 3D structure of 2-Ethoxy-1H-indole is generated. This can be done using its SMILES string (CCOC1=CNC2=CC=CC=C12) in a tool like Open Babel or by sketching it in a chemical editor.

-

Causality: The initial 2D structure must be converted to a low-energy 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is performed to ensure the ligand has a realistic geometry, which is essential for accurate docking.

Building a Focused Virtual Library

To explore the chemical space around our seed molecule, a virtual library of derivatives is created. This can be achieved by searching large chemical databases like PubChem or ChEMBL for structurally similar compounds or by computationally enumerating derivatives with different substitutions at key positions on the indole scaffold.[12][13][14]

Protocol: Ligand Preparation for Docking

Each molecule in the virtual library must be prepared for docking.

-

Generate 3D Conformations: Convert all 2D structures (e.g., from an SDF file) into 3D structures.

-

Energy Minimization: Perform energy minimization on each ligand as described for the seed molecule.

-

Assign Charges and Define Torsions: As with the protein, assign partial charges. Crucially, the software must identify all rotatable bonds within the ligand. The docking algorithm will explore different conformations (rotamers) by rotating these bonds, which is fundamental to finding the best binding pose.

-

Create PDBQT Files: Convert all prepared ligands into the PDBQT format.

Phase 3: Virtual Screening Cascade

This phase involves computationally "testing" each ligand in the library against the prepared COX-2 target.

Step 1: Pharmacophore-Based Screening (Optional but Recommended)

A pharmacophore is an abstract 3D representation of the key molecular features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[15][16] A pharmacophore model can be generated from the known interactions in the active site of our target protein (structure-based) or from a set of known active ligands (ligand-based).[16] This model can then be used as a rapid 3D search query to filter the virtual library, quickly eliminating molecules that do not possess the essential features for binding.

-

Causality: This step serves as a computationally inexpensive pre-filter. It dramatically reduces the number of molecules that need to undergo the more computationally intensive docking step, focusing resources on the most promising candidates.[15]

Caption: Generation of a structure-based pharmacophore model.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity or score.[17]

Protocol: Molecular Docking using AutoDock Vina

-

Define the Search Space (Grid Box): A 3D grid box is defined around the active site of the target protein. The center of this box is typically the geometric center of the co-crystallized ligand from the original PDB file.

-

Causality: The size of the grid box is critical. It must be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is 25x25x25 Ångströms.[18]

-

-

Run Docking Simulation: The AutoDock Vina program is executed. For each ligand, it systematically explores different poses within the grid box, evaluating each based on a scoring function that approximates the free energy of binding.

-

Output Generation: Vina outputs a set of the best-predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). More negative scores indicate stronger predicted binding.

Data Analysis and Hit Selection

The primary output from docking is a list of compounds ranked by their binding scores.

| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interactions with COX-2 (Predicted) |

| Seed-001 | 2-Ethoxy-1H-indole | -7.8 | H-bond with Ser530 |

| Deriv-112 | (Hypothetical Derivative) | -9.5 | H-bond with Ser530, Hydrophobic contact with Val349 |

| Deriv-204 | (Hypothetical Derivative) | -9.2 | H-bond with Arg120, Pi-stacking with Tyr385 |

| Deriv-351 | (Hypothetical Derivative) | -8.9 | H-bond with Ser530, H-bond with Tyr355 |

Table 1: Representative molecular docking results for 2-Ethoxy-1H-indole and hypothetical derivatives against COX-2. Lower binding affinity scores suggest more favorable binding.

Hits are selected not only based on the score but also by visually inspecting the binding poses to ensure they make chemically sensible interactions with key active site residues (e.g., hydrogen bonds with Ser530 or Arg120 in COX-2).

Phase 4: Post-Screening Validation and Filtering

A good docking score is necessary but not sufficient for a compound to be a viable drug candidate. This phase filters the top hits for essential drug-like properties.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug. Poor ADMET is a major cause of late-stage drug development failure. Predicting these properties in silico is a critical filtering step.[19]

Protocol: In Silico ADMET Prediction

Online tools like SwissADME or ADMET-AI can be used to calculate a wide range of physicochemical and pharmacokinetic properties.[19][20]

-

Input Structures: The SMILES strings of the top-ranked hits from docking are submitted to the web server.

-

Analyze Predictions: The output is analyzed against established heuristics for drug-likeness.

-

Lipinski's Rule of Five: Assesses oral bioavailability. (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

-

Solubility: Predicted aqueous solubility (LogS). Poor solubility can hinder absorption.

-

CYP Inhibition: Prediction of whether the compound inhibits key Cytochrome P450 enzymes, which is a major cause of drug-drug interactions.[21]

-

Toxicity Alerts: Structural alerts for potential toxicity (e.g., mutagenicity).

-

| Compound ID | MW | LogP | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | PAINS Alert |

| Deriv-112 | 345.4 | 3.1 | High | Yes | No | 0 |

| Deriv-204 | 388.2 | 4.5 | High | No | Yes | 0 |

| Deriv-351 | 362.3 | 2.8 | High | No | No | 1 |

Table 2: Representative ADMET predictions for top hits. Deriv-112 shows a promising profile, while Deriv-204 (potential CYP inhibitor) and Deriv-351 (PAINS alert) may be deprioritized.

Step 3: Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movement of every atom in the protein-ligand complex over time in a solvated environment.[22]

-

Causality: The primary purpose of MD is to validate the stability of the predicted binding pose. A ligand that remains stably bound in its docked conformation throughout a simulation (e.g., 100 nanoseconds) is a much more credible candidate than one that quickly dissociates or drifts to a different, less favorable pose.[23]

Protocol: MD Simulation using GROMACS (Conceptual Overview)

A full MD simulation is complex, but the core workflow is standardized.[24]

-

System Setup: The protein-ligand complex from docking is placed in a simulation box.

-

Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated at constant pressure, allowing the solvent to relax around the complex.

-

Production Run: The main simulation is run for a set period (e.g., 100 ns), during which the trajectory (atomic coordinates over time) is saved.

-

Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand. A low and stable RMSD indicates the ligand remains in its initial binding pose.

Caption: The conceptual workflow for a molecular dynamics simulation.

Synthesis and Conclusion

Prioritizing Candidates for Experimental Validation

The final output of this in silico cascade is not a single "best" compound, but a small, prioritized list of candidates for synthesis and in vitro testing. The ideal candidate is one that exhibits:

-

A strong, highly favorable docking score.

-

A binding pose that makes key, stable interactions with the target.

-

A clean and promising ADMET profile, free of major liabilities.

-

A stable binding mode confirmed by molecular dynamics simulations.

By integrating data from all four phases, we can select compounds like Deriv-112 from our hypothetical example with a high degree of confidence, significantly increasing the probability of success in subsequent experimental validation.

Future Directions and Limitations

It is imperative to recognize that in silico screening is a predictive discipline. The models and scoring functions are approximations of complex biological reality. Therefore, all computational predictions must be validated through experimental assays. The prioritized hits from this workflow should be synthesized or purchased and tested in biochemical assays (e.g., a COX-2 inhibition assay) to confirm their activity. This synergy between computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.

References

-

Al-Ostoot, F. H., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. Scientific Reports. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides. Molbank. Available at: [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Scientific Reports. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

-

Wikipedia. (n.d.). Virtual screening. Retrieved from [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

-

Gao, Z., et al. (2008). PDTD: a web-accessible protein database for drug target identification. BMC Bioinformatics. Available at: [Link]

-

Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceutical Research. Available at: [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Drug Hunter. (2024). Drug Discovery Websites and Databases. Retrieved from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Chemspace. (2024). Virtual Screening in Drug Discovery Techniques & Trends. Retrieved from [Link]

-

InsilicoSci. (2024). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). Public Chemical Databases. Retrieved from [Link]

-

lmmd.ecust.edu.cn. (n.d.). admetSAR. Retrieved from [Link]

-

Yang, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

PatSnap. (2024). What is in silico drug discovery?. Retrieved from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

-

Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Available at: [Link]

-

ADMETlab. (2024). ADMETlab 3.0. Retrieved from [Link]

-

Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

-

RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

-

Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

-

PatSnap. (2024). What is pharmacophore modeling and its applications?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 7. What is in silico drug discovery? [synapse.patsnap.com]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual screening - Wikipedia [en.wikipedia.org]

- 10. rcsb.org [rcsb.org]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. ChEMBL - ChEMBL [ebi.ac.uk]

- 13. PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. SwissADME [swissadme.ch]

- 21. dovepress.com [dovepress.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 24. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Ethoxy-1H-indole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the purification of 2-ethoxy-1H-indole using column chromatography. The methodologies described herein are grounded in established principles of separation science and are designed to be a self-validating system for achieving high-purity 2-ethoxy-1H-indole, a crucial intermediate in various synthetic and medicinal chemistry applications.[1][2] This document offers in-depth technical guidance, explaining the rationale behind experimental choices to empower researchers to adapt and troubleshoot the purification process effectively.

Introduction: The Significance of Purifying 2-Ethoxy-1H-indole

2-Ethoxy-1H-indole is a member of the indole family, a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. The purity of such building blocks is paramount in drug discovery and development, as even minor impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and complications in formulation. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, offering a robust method to separate the target molecule from unreacted starting materials, byproducts, and other impurities.[3][4][5] This guide will focus on the practical application of normal-phase column chromatography for the purification of 2-ethoxy-1H-indole.

Foundational Principles: Column Chromatography for Indole Derivatives

The separation of 2-ethoxy-1H-indole from its synthetic impurities by column chromatography is based on the principle of differential adsorption.[3] The components of the crude mixture are partitioned between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a lower affinity will be carried along with the mobile phase more rapidly, thus effecting separation.

Stationary Phase Selection: For the purification of moderately polar compounds like indole derivatives, silica gel (SiO₂) is the most common and effective stationary phase due to its slightly acidic nature and high resolving power.[5]

Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound on a Thin-Layer Chromatography (TLC) plate, which serves as a pilot experiment for the column separation. An ideal Rf value for the compound of interest is generally in the range of 0.2-0.4 to ensure good separation from both more polar and less polar impurities.[6][7]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This will provide a preview of the separation and help in optimizing the mobile phase composition.

Protocol for TLC Analysis:

-

Prepare a dilute solution of the crude 2-ethoxy-1H-indole in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the baseline).

-

Using a capillary tube, spot the crude mixture onto the baseline.

-

Prepare a developing chamber (a beaker with a watch glass or a sealed jar) containing a small amount of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Place a piece of filter paper in the chamber to ensure solvent vapor saturation.

-

Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the separated spots. Indole derivatives can often be visualized under UV light (254 nm) where they may appear as dark spots on a fluorescent background.[8] Alternatively, staining with a p-anisaldehyde solution or iodine vapor can be used.[9][10]

-

Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][11]

-

Adjust the solvent system to achieve an Rf of approximately 0.2-0.4 for 2-ethoxy-1H-indole. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the steps for purifying 2-ethoxy-1H-indole using flash column chromatography, a technique that utilizes positive pressure to accelerate the elution process.

Materials and Equipment

-

Crude 2-ethoxy-1H-indole

-

Silica gel (flash chromatography grade, 230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Glass chromatography column with a stopcock

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp or staining reagents for visualization

-

Source of positive pressure (e.g., air pump or nitrogen cylinder with a regulator)

Experimental Workflow

Caption: Workflow for the purification of 2-ethoxy-1H-indole.

Step-by-Step Methodology

1. Column Preparation:

- Securely clamp a glass chromatography column in a vertical position.

- Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

- Add a small layer of sand (approx. 0.5 cm) on top of the plug.

- Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude material.

- Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

- Add another thin layer of sand (approx. 0.5 cm) on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

- Dissolve the crude 2-ethoxy-1H-indole in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

- Carefully apply the sample solution to the top of the silica gel using a pipette.

- Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

- Carefully add the mobile phase to the top of the column.

- Begin collecting fractions in test tubes or flasks.

- Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

- Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 95:5 hexanes:ethyl acetate and gradually move to 90:10, 85:15, etc. This can help in separating compounds with close Rf values.[12][13][14]

- Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Analysis of Fractions:

- Spot each collected fraction on a TLC plate.

- Develop the TLC plate using the optimized solvent system.

- Visualize the spots to identify the fractions containing the pure 2-ethoxy-1H-indole.

- Combine the fractions that contain only the pure product.

5. Product Isolation:

- Remove the solvent from the combined pure fractions using a rotary evaporator.

- The resulting residue is the purified 2-ethoxy-1H-indole.

- Determine the yield and characterize the pure product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Key Parameters and Expected Results

The following table summarizes the key parameters for the purification of 2-ethoxy-1H-indole. Note that the optimal solvent system may vary depending on the specific impurities present in the crude mixture.

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |

| Mobile Phase | Hexanes/Ethyl Acetate | Good balance of polarity for eluting indole derivatives.[2][15] |

| Initial Solvent Ratio | 95:5 to 90:10 (Hexanes:Ethyl Acetate) | Start with a low polarity to elute non-polar impurities first. |

| Target Rf Value (TLC) | 0.2 - 0.4 | Provides good separation from baseline and solvent front impurities.[6] |

| Elution Technique | Isocratic or Gradient | Gradient elution can improve separation of closely related compounds.[12][13][14] |

| Visualization | UV light (254 nm), p-anisaldehyde stain, or iodine vapor | Indole ring is UV active; stains can be used for non-UV active impurities.[8][9][10] |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., dichloromethane/methanol). |

| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |

| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |

| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. |

| Streaking of Spots on TLC | Compound is too acidic or basic for silica gel. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds). |

| Product is Contaminated with a Close-Running Impurity | Isocratic elution is insufficient. | Employ a shallow gradient elution to improve resolution. |

Safety Precautions

-

2-Ethoxy-1H-indole may cause skin and eye irritation and may be harmful if swallowed.[16]

-

Indole and its derivatives can be toxic.[17]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle organic solvents with care as they are flammable and can be harmful upon inhalation or skin contact.

Conclusion

The successful purification of 2-ethoxy-1H-indole by column chromatography is a critical step in its utilization for further research and development. By carefully following the principles and protocols outlined in this guide, researchers can consistently obtain high-purity material. The key to a successful separation lies in the systematic optimization of the mobile phase using TLC, proper column packing, and careful fraction collection and analysis.

References

-

Efficient Synthesis of 2-Ethoxycarbonyl Indoles. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021, June 26). MDPI. Retrieved from [Link]

-

Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Semantic Scholar. Retrieved from [Link]

- Processes for production of indole compounds. Google Patents.

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Center for Biotechnology Information. Retrieved from [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Retrieved from [Link]

-

TLC Visualization Reagents. EPFL. Retrieved from [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Retrieved from [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. Retrieved from [Link]

-

Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Retrieved from [Link]

- Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Lund University.

-

SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Retrieved from [Link]

-

Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]

-

Rf value for TLC. (2020, January 19). Reddit. Retrieved from [Link]

-

2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Column chromatography. University of California, Los Angeles. Retrieved from [Link]

-

Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. Retrieved from [Link]

-

Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Chemical Properties of Indole (CAS 120-72-9). Cheméo. Retrieved from [Link]

-

Thin Layer Chromatography (TLC). University of Toronto. Retrieved from [Link]

-

2-methylindole. Organic Syntheses Procedure. Retrieved from [Link]

-

B. Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]

-

2-ethyl-1H-indole. PubChem. Retrieved from [Link]

-

Column Chromatography. University of Colorado Boulder. Retrieved from [Link]

-

What Is Gradient Elution In Chromatography?. (2025, February 7). YouTube. Retrieved from [Link]

-

Separation and Identification of Analgesics by Thin Layer Chromatography. (2020, June 16). Edubirdie. Retrieved from [Link]

-

TLC Visualization Methods. University of California, Irvine. Retrieved from [Link]

-

Should I use gradient elution or step elution if I want to know which pH gives better purity in IEX FPLC protein purification?. (2024, November 2). Quora. Retrieved from [Link]

-

Ethylene Oxide. Airgas. Retrieved from [Link]

-

Thin Layer Chromatography. University of California, Davis. Retrieved from [Link]

-

Physical properties of indole. (2020, July 20). Xiaoyi JinJing Chemical Co.,Ltd. Retrieved from [Link]

-

2-Ethoxypentane (CAS 1817-89-6). Cheméo. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. aga-analytical.com.pl [aga-analytical.com.pl]

- 7. Home Page [chem.ualberta.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. epfl.ch [epfl.ch]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. Separation and Identification of Analgesics by Thin Layer Chromatography - Edubirdie [edubirdie.com]

- 12. immun.lth.se [immun.lth.se]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Application Note: High-Purity Recrystallization of 2-Ethoxy-1H-indole

This is a comprehensive technical guide and protocol for the purification of 2-Ethoxy-1H-indole , designed for research and development applications where high purity and structural integrity are paramount.

Executive Summary & Chemical Context

2-Ethoxy-1H-indole is the lactim ether derivative of oxindole (indolin-2-one). Unlike its robust C3-substituted indole cousins, this compound represents a kinetically trapped tautomer. It is thermodynamically unstable relative to the lactam (oxindole) form and is highly sensitive to acid-catalyzed hydrolysis and oxidative dimerization .

The Core Challenge: The purification of 2-ethoxyindole is a race against hydrolysis. Standard recrystallization in open air or using wet solvents will inevitably degrade the product back to oxindole (a thermodynamic sink).

Stability & Degradation Mechanism

Understanding the degradation pathway is essential for successful isolation. The presence of trace moisture or Lewis acidity protonates the imidate nitrogen, facilitating nucleophilic attack by water and the expulsion of ethanol.[1]

Figure 1: The acid-catalyzed hydrolysis pathway. Exclusion of moisture and acidity is the primary objective of this protocol.

Pre-Protocol Considerations

Solvent Selection Strategy

The choice of solvent is governed by the "Like Dissolves Like" principle, modified for stability:

-

Avoid: Alcohols (promotes transesterification), Water (hydrolysis), Chlorinated solvents (often contain trace HCl).[1]

-

Preferred: Anhydrous Hydrocarbons (Hexane, Pentane, Cyclohexane) and mild Ethers (Diethyl Ether, MTBE).[1]

Solvent System Recommendation: We utilize a binary solvent system of Hexane (Anti-solvent) and Anhydrous Diethyl Ether (Solvent) . This combination allows for low-temperature crystallization, which is critical for this low-melting solid.

Equipment Requirements

-

Schlenk Line: For inert atmosphere (Argon or Nitrogen).[1]

-

Schlenk Flasks: 25 mL or 50 mL, flame-dried.

-

Syringes/Cannulas: For air-free solvent transfer.

-

Freezer: Capable of -20°C (essential for inducing crystallization).

Detailed Recrystallization Protocol

Phase A: Preparation

-

Drying: Flame-dry all glassware under vacuum and backfill with dry Nitrogen (3 cycles).

-

Solvent Prep: Ensure Diethyl Ether and Hexane are distilled over Sodium/Benzophenone or passed through an activated alumina solvent system.[1] Store over 4Å molecular sieves.[1]

Phase B: Dissolution (The "Cold" Approach)

Note: Unlike typical recrystallizations, we avoid boiling temperatures to minimize thermal degradation.[1]

-

Place the crude 2-ethoxyindole (typically a yellow/orange oil or sticky solid) in a Schlenk flask under N2.

-

Add minimal Anhydrous Diethyl Ether at Room Temperature (RT).

-

Technique: Add solvent dropwise with swirling until the solid just dissolves.[1] If insoluble particulates remain (likely inorganic salts or polymerized by-products), filter the solution through a cannula filter or a frit under inert gas.

-

-

Concentration Check: The solution should be concentrated but not precipitating at RT.

Phase C: Crystallization via Anti-Solvent Layering

-

Slowly layer Anhydrous Hexane on top of the ether solution.

-

Ratio: Target a final ratio of roughly 1:3 (Ether:Hexane).

-

Technique: Tilt the flask and let the hexane run down the side to prevent immediate mixing.

-

-

Induction: Place the sealed Schlenk flask in a -20°C freezer for 12–24 hours.

Phase D: Isolation

-

Remove flask from freezer. You should observe white to off-white needles or prisms.

-

Supernatant Removal: While keeping the flask cold (bath of dry ice/acetone if necessary), use a syringe or cannula to carefully remove the mother liquor.[1]

-

Why? Decanting in air will introduce moisture that condenses on the cold crystals, causing immediate hydrolysis.[1]

-

-

Washing: Inject pre-cooled (-20°C) anhydrous Pentane or Hexane. Swirl gently and remove the wash solvent via syringe.[1] Repeat x2.

-

Drying: Apply high vacuum (0.1 mmHg) to the flask while allowing it to slowly warm to RT.

Figure 2: Inert atmosphere recrystallization workflow utilizing solvent layering and cryo-crystallization.

Quality Control & Troubleshooting

Analytical Verification

| Test | Expected Result | Failure Mode Indicator |

| Appearance | White to off-white crystalline solid | Yellow/Orange oil (Oxidation/Polymerization) |

| 1H NMR (CDCl3) | Triplet at ~1.4 ppm (CH3), Quartet at ~4.2 ppm (OCH2) | Broad singlet at ~8-9 ppm (NH of Oxindole) |

| TLC (Hex/EtOAc) | High Rf spot (Ether is less polar) | Low Rf spot (Oxindole is polar) |

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| "Oiling Out" | Solution too concentrated or cooled too fast. | Re-dissolve in Et2O at RT. Add a seed crystal if available.[1] Cool more slowly (RT -> 4°C -> -20°C). |

| Precipitate is Oxindole | Hydrolysis occurred.[1] | Check solvent water content (Karl Fischer).[1] Ensure glassware was flame-dried. |

| Low Yield | Product too soluble in Hexane. | Use Pentane instead of Hexane. Lower temperature to -78°C (Dry Ice/Acetone). |

References

-

General Reactivity of Lactim Ethers

-

Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell. (Context on 2-alkoxyindole instability).

-

-

Synthesis of 2-Alkoxyindoles

-

Oxidation Pathways

-

Triethyloxonium Tetrafluoroborate (Synthesis Reagent)

Sources

- 1. TW200815402A - 1,2-dihydropyridine compounds, process preparation of the same and use thereof - Google Patents [patents.google.com]

- 2. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. escholarship.org [escholarship.org]

- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxindole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Structural Characterization of 2-Ethoxy-1H-indole via NMR Spectroscopy

Topic: 1H NMR and 13C NMR characterization of 2-Ethoxy-1H-indole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethoxy-1H-indole (CAS: 2297-72-5) represents a unique class of 2-alkoxyindoles often utilized as intermediates in the synthesis of bioactive alkaloids and indole-based pharmaceuticals. Unlike stable 2,3-disubstituted indoles, 2-ethoxyindole is chemically labile, existing at the thermodynamic precipice between the aromatic indole form (lactim ether) and the thermodynamically favored oxindole (lactam) tautomer.

This Application Note provides a rigorous protocol for the characterization of 2-ethoxy-1H-indole. It addresses the critical challenge of acid-catalyzed hydrolysis during sample preparation, which frequently leads to misinterpretation of spectral data. We define specific solvent handling requirements and provide reference chemical shifts to distinguish the target molecule from its degradation product, oxindole.

Chemical Context & Stability Profile

The Tautomeric Trap

2-Ethoxyindole is the O-ethyl imidate form of oxindole. While the ethyl group "locks" the oxygen, the molecule remains sensitive to protonation at C-3. Upon exposure to trace acids (common in aged CDCl₃), the compound rapidly hydrolyzes to oxindole and ethanol.

Mechanism of Degradation:

-

Protonation: H⁺ attacks the electron-rich C-3 position.

-

Hydrolysis: Water attacks the C-2 position.

-

Elimination: Ethanol is expelled, yielding oxindole (indolin-2-one).

Implication for NMR: A spectrum showing a methylene signal at ~3.5 ppm (C3-H₂) and a carbonyl carbon at ~178 ppm indicates decomposition. A pure 2-ethoxyindole spectrum must show a methine signal at C-3 (~5.5 ppm) and an imidate carbon at C-2 (~158 ppm).

Experimental Protocol

Reagents and Materials[1][2][3][4]

-

Analyte: 2-Ethoxy-1H-indole (>95% purity recommended).

-

Solvent A (Preferred): DMSO-d₆ (99.9% D) – Generally acid-free and stabilizes the NH proton.

-

Solvent B (Alternative): CDCl₃ (99.8% D) – MUST be neutralized.

-

Neutralization Agent: Basic Alumina (Brockmann Grade I) or anhydrous K₂CO₃.

-

Internal Standard: Tetramethylsilane (TMS) or residual solvent peak.

Sample Preparation Workflow

Standard CDCl₃ is often acidic due to photolytic formation of DCl. Using untreated CDCl₃ is the primary cause of characterization failure for 2-alkoxyindoles.

Step-by-Step Neutralization Protocol:

-

Preparation: Place 50 mg of Basic Alumina or anhydrous K₂CO₃ into a clean, dry Pasteur pipette plugged with glass wool.

-

Filtration: Pass 0.8 mL of CDCl₃ through the pipette directly into a clean vial.

-

Dissolution: Dissolve 5–10 mg of 2-ethoxy-1H-indole in the neutralized solvent.

-

Transfer: Transfer to the NMR tube immediately.

-

Analysis: Acquire spectra within 30 minutes of preparation to minimize hydrolysis risk.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

¹H: Standard zg30 (30° pulse angle). Delay (D1) ≥ 1.0 s to ensure relaxation of the acidic NH proton.

-

¹³C: Proton-decoupled zgpg30.

-

Spectral Analysis & Data Interpretation

¹H NMR Characterization

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Mechanistic Insight |

| NH | Indole NH | 10.5 – 11.0 | br s | 1H | - | Broad due to exchange; shifts upfield in CDCl₃ (~8.5 ppm). |

| H-4,5,6,7 | Aromatic | 6.90 – 7.40 | m | 4H | - | Typical indole aromatic pattern. |

| H-3 | Methine | 5.40 – 5.60 | s (or d) | 1H | ~2.0 | Diagnostic Peak. Significantly upfield due to electron donation from 2-OEt. |

| OCH₂ | Methylene | 4.10 – 4.20 | q | 2H | 7.0 | Characteristic quartet of the ethoxy group. |

| CH₃ | Methyl | 1.35 – 1.45 | t | 3H | 7.0 | Characteristic triplet of the ethoxy group. |

Critical QC Check: If you observe a singlet at 3.52 ppm (integrating to 2H), your sample has hydrolyzed to oxindole.

¹³C NMR Characterization

Solvent: DMSO-d₆ (Reference: 39.5 ppm)

| Position | Type | Shift (δ, ppm) | Mechanistic Insight |

| C-2 | Imidate C | 155.0 – 159.0 | Deshielded by adjacent N and O. Distinguishes from amide C=O (which is >175 ppm). |

| C-3a/7a | Quaternary | 125.0 – 135.0 | Bridgehead carbons. |

| C-4,5,6,7 | Aromatic | 119.0 – 123.0 | Typical benzene ring signals. |

| C-3 | Methine | 75.0 – 82.0 | Diagnostic Peak. Extremely shielded for an aromatic carbon due to enamine-like resonance. |

| OCH₂ | Methylene | 64.0 – 66.0 | Ethoxy ether carbon. |

| CH₃ | Methyl | 14.0 – 15.0 | Ethoxy methyl carbon. |

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for validating the integrity of 2-ethoxyindole against its hydrolysis product.

Caption: Logic flow for discriminating 2-ethoxyindole from its hydrolytic degradation product, oxindole, via 1H NMR.

References

-

General Indole Characterization: Morales-Ríos, M. S., et al. "13C NMR spectroscopy of indole derivatives."[1] Magnetic Resonance in Chemistry, vol. 25, no. 5, 1987, pp. 377-395.

- Hino, T., et al. "Chemistry of 2-alkoxyindoles." Chemical & Pharmaceutical Bulletin, vol. 38, no. 10, 1990.

-

NMR Solvent Impurities & Handling: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.

-

Synthesis and Spectral Data (Analogous 2-Methoxyindole): ChemicalBook. "5-Methoxy-2-methylindole NMR Spectrum." Used as a comparative reference for electron-rich indole chemical shifts.

Sources

Technical Application Note: Strategic N-Alkylation of 2-Ethoxy-1H-indole

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The N-alkylation of 2-ethoxy-1H-indole presents a deceptive challenge compared to standard indole synthesis. While the N1-proton is acidic (

-

The Trap: 2-Ethoxyindoles are essentially the enol ether tautomers of oxindoles. Under acidic or even neutral hydrolytic conditions, the 2-ethoxy group is rapidly hydrolyzed, ejecting ethanol and collapsing the aromatic system back to the thermodynamically stable oxindole (indolin-2-one) .

-

The Goal: Achieve quantitative